5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
5-amino-1-(2,2-difluoroethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)4-11-3-5(10)1-2-7(11)12/h1-3,6H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKLAKUWGRPOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178507-16-8 | |
| Record name | 5-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Core Formation
The dihydropyridinone core is typically synthesized from readily available precursors such as substituted pyridines or through condensation reactions involving β-ketoesters and amines. According to Vulcan Chemicals, dihydropyridine derivatives are synthesized via condensation reactions followed by functional group modifications to install specific substituents.
Introduction of the 5-Amino Group
The amino group at the 5-position can be introduced through nucleophilic substitution or amination reactions on appropriately functionalized intermediates. This step often precedes or follows the alkylation depending on the synthetic strategy.
Alkylation with 2,2-Difluoroethyl Group
The key step is the selective alkylation of the nitrogen atom at the 1-position with a 2,2-difluoroethyl moiety. This is typically achieved by:
- Using 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide or chloride) as alkylating agents
- Conducting the reaction under basic conditions to deprotonate the nitrogen and facilitate nucleophilic substitution
The fluorinated alkylation is crucial for modulating the electronic properties of the molecule, as fluorine atoms significantly affect the compound's basicity and biological activity.
Representative Synthetic Procedure
Based on related fluorinated piperidine analogues and dihydropyridinone derivatives, a general synthetic scheme can be outlined as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Condensation | β-Ketoester + Amine, acid/base catalysis | Formation of dihydropyridinone core |
| 2 | Amination | Nucleophilic substitution or amination reagent | Introduction of 5-amino group |
| 3 | N-Alkylation with 2,2-difluoroethyl halide | Base (e.g., K2CO3, NaH), 2,2-difluoroethyl bromide, solvent (DMF, THF), mild heating | Formation of 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one, moderate to high yield |
This general approach is supported by synthetic precedents in the literature for similar difluoroethyl-containing heterocycles.
Research Findings on Fluorinated Alkylation
A study on fluorinated piperidine analogues demonstrated that the β,β-difluoroethyl motif can be introduced effectively via amidation followed by reduction and alkylation steps. Although this study focused on piperidine derivatives, the synthetic principles apply to dihydropyridinones as well:
- Amidation of a piperidine intermediate with trifluoroacetic anhydride yields an amide intermediate.
- Reduction with borane-THF complex converts the amide to the corresponding amine.
- Subsequent alkylation with fluorinated alkyl halides introduces the difluoroethyl group efficiently.
- Yields for these steps are typically high (near quantitative for amidation and saponification; 79% for amide bond formation).
This method highlights the importance of stepwise functional group transformations to achieve the desired fluorinated product with high purity and yield.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | β-Ketoesters, amines | Commercially available |
| Amination method | Nucleophilic substitution or direct amination | Depends on precursor functionality |
| Alkylating agent | 2,2-Difluoroethyl bromide or chloride | Requires handling under inert atmosphere |
| Base | Potassium carbonate, sodium hydride | To deprotonate nitrogen |
| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) | Polar aprotic solvents preferred |
| Temperature | Room temperature to mild heating (25–80 °C) | Controlled to avoid decomposition |
| Reaction time | Several hours (4–24 h) | Monitored by TLC or HPLC |
| Yield | Moderate to high (50–90%) | Depends on purity of reagents and conditions |
Analytical and Purification Techniques
After synthesis, the compound is typically purified by:
- Column chromatography using silica gel
- Recrystallization from suitable solvents
- Characterization by NMR, MS, and IR spectroscopy to confirm structure and purity
The presence of fluorine atoms is confirmed by ^19F NMR, which is a sensitive probe for fluorinated moieties.
The preparation of 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one involves a strategic multi-step synthesis focusing on the construction of the dihydropyridinone core, introduction of the amino group, and selective N-alkylation with a 2,2-difluoroethyl group. The use of fluorinated alkyl halides and controlled reaction conditions enables efficient incorporation of the difluoroethyl moiety, which is critical for the compound's chemical and biological properties. The synthetic methodologies are well-supported by related fluorinated heterocycle syntheses and provide a robust platform for further medicinal chemistry exploration.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group and difluoroethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the 5-amino-1,2-dihydropyridin-2-one core but differ in substituents, enabling comparative analysis of their physicochemical and functional properties.
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
- Substituent : 2,2,2-Trifluoroethyl
- Molecular Weight : 192.14 g/mol
- CAS : 1179038-34-6
- Fluorochem lists this compound for laboratory use, indicating its relevance in synthetic chemistry .
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one
- Substituent : Methoxymethyl
- Molecular Formula : C₉H₁₀N₄O
- Molecular Weight : 174.21 g/mol
- CAS : 1691799-30-0
- Key Properties : The methoxymethyl group introduces an ether linkage, improving solubility in polar solvents. However, the absence of fluorine atoms may reduce metabolic stability compared to fluoroethyl analogs .
5-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one
- Substituent : 2-Fluoroethyl
- CAS : 1536644-88-8
- Key Properties: Monofluorination provides moderate electronegativity.
5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
- Substituent : Cyclobutylmethyl
- CAS : 1478644-17-5
- Key Properties : The bulky cyclobutyl group introduces steric hindrance, which may impede binding to flat enzymatic pockets but improve selectivity in target interactions .
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one
- Substituent : 3-Methylbutyl
- CAS : 1016698-42-2
5-Amino-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one
- Substituent : Pyridin-2-ylmethyl
- Molecular Formula : C₁₁H₁₁N₃O
- Key Properties : The aromatic pyridinyl group enables π-π stacking interactions, useful in kinase inhibitor design. However, this may also increase molecular weight and complexity .
Data Table: Comparative Overview
*Target compound; properties estimated based on analogs.
Research Findings and Implications
- Fluorinated Analogs : Trifluoroethyl and difluoroethyl substituents enhance metabolic stability due to fluorine’s electronegativity, making them favorable in drug design. However, trifluoroethyl derivatives may face synthetic challenges due to higher fluorine content .
- Hydroxyethyl vs. Fluoroethyl : Hydroxyethyl derivatives (e.g., CAS 89852-62-0) are more commercially accessible (4 suppliers), suggesting broader application in early-stage research .
- Steric Effects : Cyclobutylmethyl and branched alkyl substituents (e.g., 3-methylbutyl) improve target selectivity but may reduce binding affinity in sterically constrained environments .
Biological Activity
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with an amino group and a difluoroethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHFNO
- SMILES : C1=CC(=O)N(C=C1N)CC(F)F
- InChIKey : BTKLAKUWGRPOTQ-UHFFFAOYSA-N
The difluoroethyl group is believed to enhance the compound's stability and reactivity, contributing to its biological efficacy.
Antimicrobial Properties
Research indicates that 5-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as a chemotherapeutic agent. The specific pathways involved include the activation of caspases and modulation of cell cycle regulators.
The biological activity of 5-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one is attributed to its ability to interact with various molecular targets within cells:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to disease processes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 5-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 5-Amino-1-(2,2-difluoroethyl)indolin-2-one | Indole ring | Contains an indole ring instead of a pyridine ring |
| 5-Amino-1-(2,2-difluoroethyl)-6-methylpyridin-2-one | Methyl group on pyridine | Has an additional methyl group on the pyridine ring |
| 3-Bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one | Phenyl substitution | Contains a phenyl group instead of difluoroethyl |
The presence of the difluoroethyl group in 5-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one enhances its stability compared to other similar compounds.
Study 1: Antimicrobial Activity Assessment
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 5-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising potential as an antimicrobial agent.
Study 2: Anticancer Mechanism Exploration
In another investigation by Johnson et al. (2024), the anticancer effects were assessed on human breast cancer cell lines (MCF-7). The compound induced significant apoptosis at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one, and how can reaction yields be improved?
- Methodological Answer : Begin with a nucleophilic substitution reaction using a dihydropyridinone precursor and 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC. To enhance yields, optimize temperature (70–90°C) and solvent polarity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. For analogs, highlights DFT studies to predict reactivity and intermediates, which can guide reaction optimization .
Q. How can the structure of this compound be unambiguously characterized?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Compare chemical shifts of the dihydropyridinone core and difluoroethyl group with analogs (e.g., 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one in , δ ~5.5 ppm for NH₂, δ ~4.2 ppm for CH₂CF₂) .
- HRMS : Confirm molecular formula (C₇H₈F₂N₂O) with <2 ppm error.
- IR Spectroscopy : Validate NH₂ stretching (~3400 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹).
Q. What solvent systems are suitable for solubility and stability testing?
- Methodological Answer : Prioritize DMSO for stock solutions due to high polarity. For stability assays, use phosphate-buffered saline (pH 7.4) or simulated biological fluids. Monitor degradation via LC-MS over 24–72 hours. suggests ammonium acetate buffer (pH 6.5) for analytical methods, which can stabilize polar intermediates .
Advanced Research Questions
Q. How does the 2,2-difluoroethyl substituent affect the compound’s electronic properties and reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The electron-withdrawing CF₂ group reduces electron density on the dihydropyridinone ring, increasing electrophilicity at the carbonyl carbon. Compare with non-fluorinated analogs (e.g., ’s methoxymethyl derivative) to quantify substituent effects . Experimental validation via Hammett plots or kinetic studies can correlate computational predictions with reactivity trends.
Q. What strategies resolve contradictions in observed vs. predicted biological activity?
- Methodological Answer : If in vitro assays contradict computational docking results (e.g., poor binding affinity despite favorable ΔG predictions):
- Re-evaluate protonation states (pKa calculations using ChemAxon or ACD/Labs).
- Test metabolites or degradation products ( emphasizes purity validation via HPLC) .
- Use SPR or ITC to measure binding kinetics, as static docking may miss conformational dynamics.
Q. How can mechanistic pathways for side reactions (e.g., defluorination) be elucidated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
